molecular formula C22H17I2N3O3S B11557794 N-[(1Z)-3-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11557794
M. Wt: 657.3 g/mol
InChI Key: CSHSNVZVBFPWQV-HHZNUBPLSA-N
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Description

N-[(1Z)-1-{N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide group, a thiophene ring, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazinecarbonyl intermediate: This involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.

    Introduction of the thiophene ring: This step involves the coupling of the hydrazinecarbonyl intermediate with a thiophene derivative.

    Final coupling with the benzamide group: The final step involves the reaction of the intermediate with a benzamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(1Z)-1-{N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

Uniqueness

N-[(1Z)-1-{N’-[(E)-(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H17I2N3O3S

Molecular Weight

657.3 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3,5-diiodo-2-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H17I2N3O3S/c1-30-20-15(10-16(23)11-18(20)24)13-25-27-22(29)19(12-17-8-5-9-31-17)26-21(28)14-6-3-2-4-7-14/h2-13H,1H3,(H,26,28)(H,27,29)/b19-12-,25-13+

InChI Key

CSHSNVZVBFPWQV-HHZNUBPLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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